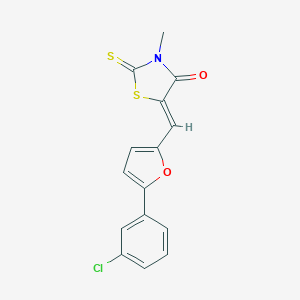![molecular formula C20H22ClNO4 B240353 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240353.png)
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B cells, a type of white blood cell that produces antibodies. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphomas and autoimmune disorders.
Mechanism of Action
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the activation and survival of B cells. By blocking BTK activity, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide prevents the proliferation and survival of B cells, leading to the suppression of B cell-related diseases.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. It also exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has demonstrated efficacy in inhibiting tumor growth in lymphoma models and reducing disease activity in autoimmune models.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide is a valuable tool for studying the role of BTK in B cell biology and disease. Its potent inhibitory effects on BTK activity allow for the investigation of B cell signaling pathways and their contribution to disease pathogenesis. However, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may have off-target effects on other kinases, which could complicate data interpretation. Additionally, the high potency of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may require careful dosing and monitoring to avoid toxicity.
Future Directions
There are several potential future directions for the development and application of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. These include:
1. Combination therapy: 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may be used in combination with other agents to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: The identification of biomarkers that predict response to 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide could improve patient selection and treatment outcomes.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide could lead to the development of new therapeutic strategies.
4. Non-B cell diseases: 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide may have potential applications in the treatment of other diseases, such as solid tumors and inflammatory disorders.
In conclusion, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide is a promising therapeutic agent for the treatment of B cell-related diseases. Its potent inhibitory effects on BTK activity make it a valuable tool for studying B cell biology and disease pathogenesis. Ongoing clinical trials will determine its safety and efficacy in humans, and future research will explore its potential applications in other diseases and therapeutic strategies.
Synthesis Methods
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide can be synthesized using a multistep process that involves the reaction of 4-chlorophenol with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde, followed by a series of chemical transformations to introduce the amide and propanamide groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. It has shown promising results in inhibiting B cell proliferation and survival, as well as reducing inflammation and tissue damage in autoimmune disorders. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in humans.
properties
Product Name |
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide |
|---|---|
Molecular Formula |
C20H22ClNO4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide |
InChI |
InChI=1S/C20H22ClNO4/c1-14(26-17-9-7-15(21)8-10-17)20(23)22-16-4-2-5-18(12-16)25-13-19-6-3-11-24-19/h2,4-5,7-10,12,14,19H,3,6,11,13H2,1H3,(H,22,23) |
InChI Key |
YNWXDMGHEGVEKV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OCC2CCCO2)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OCC2CCCO2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)


